Crystal Lattice Ordering: Fluorine Substitution Suppresses Disorder vs. Unsubstituted Benzamide
In solid-state applications, 2-amino-4-fluorobenzamide and related ortho-fluorinated benzamides exhibit superior crystallinity compared to non-fluorinated benzamide. Fluorine substitution at the ortho-position suppresses the severe disorder that plagues benzamide crystals [1]. Crystal structure prediction calculations reveal a much denser lattice energy landscape for benzamide compared to 2-fluorobenzamide, indicating that fluorine substitution makes disorder thermodynamically less likely [1].
| Evidence Dimension | Crystal lattice disorder and lattice energy landscape density |
|---|---|
| Target Compound Data | Suppressed disorder (observed in 2-fluorobenzamide analogs); denser lattice energy landscape favoring ordered packing |
| Comparator Or Baseline | Benzamide (non-fluorinated) – exhibits severe disorder; much sparser lattice energy landscape |
| Quantified Difference | Fluorine occupancies as low as 20–30% sufficient to suppress disorder without altering packing motif; qualitative difference in landscape density |
| Conditions | Crystal structure prediction calculations and experimental crystallography of benzamide and 2-fluorobenzamide crystals |
Why This Matters
This provides a procurement rationale for fluorinated benzamides over unsubstituted benzamide when crystallinity and structural order are required for applications such as co-crystal engineering, materials science, or reproducible solid-phase assays.
- [1] Shtukenberg AG, Braun DE, Tan M, Fellah N, Kahr B. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Cryst Growth Des. 2024. View Source
